molecular formula C21H27Cl2FN2O B1662322 1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride CAS No. 170856-41-4

1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride

Cat. No. B1662322
M. Wt: 413.4 g/mol
InChI Key: OGMGYKPECFQXJJ-UHFFFAOYSA-N
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Description

Antipsychotic agent. Displays high affinity for dopamine D4 and serotonergic 5-HT2A receptors and relatively weak affinity at D2 receptors (Ki values are 3.0, 5.8, 134, 181, 199, 240, 411 and > 678 nM for D4, 5-HT2A, 5-HT1A, α1, D2, D3, D1, α2 and muscarinic receptors respectively). Inhibits exploratory locomotor activity and antagonizes d-amphetamine-induced locomotor stimulation in rats.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The compound is utilized in the synthesis of Flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. Its industrial production involves condensation processes with N-cynnamylpiperazine and other chemicals (Shakhmaev, Sunagatullina, & Zorin, 2016).

Dopamine Uptake Inhibition

  • This compound is a key ingredient in the synthesis of GBR-12909, a dopamine uptake inhibitor. The synthesis process aims at eliminating chromatographic purifications and improving overall yield (Ironside et al., 2002).

Antimicrobial Properties

  • Derivatives of this compound show significant antibacterial and antifungal activities, with some exhibiting potent activity against various bacterial and fungal strains (Rameshkumar et al., 2003).

Biofilm and Enzyme Inhibition

  • Piperazine-linked compounds synthesized using this compound have been studied for their antibacterial efficacies and biofilm inhibition activities. These studies include inhibitory activities against MRSA and VRE bacterial strains and MurB enzyme inhibition (Mekky & Sanad, 2020).

Role in Antitubercular Activity

  • Its derivatives have been designed and screened for in vitro Mycobacterium tuberculosis DNA gyrase inhibition, showing promising results in antitubercular activity (Reddy et al., 2014).

Use in Antidepressant and Antianxiety Medications

  • Novel series of derivatives of this compound have been synthesized and tested for antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGYKPECFQXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432713
Record name PNU 96415E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride

CAS RN

170856-41-4
Record name PNU 96415E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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